
Methyl 2-chloro-4-hydroxybenzoate
Overview
Description
Methyl 2-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fourth position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 4-hydroxybenzoic acid derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-hydroxybenzoic acid and methanol.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide are used in esterification and hydrolysis reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Derivatives of 4-hydroxybenzoic acid.
Hydrolysis Products: 2-chloro-4-hydroxybenzoic acid and methanol.
Oxidation Products: Quinones and other oxidized derivatives.
Scientific Research Applications
Biological Activities
Methyl 2-chloro-4-hydroxybenzoate has been studied for its potential biological activities , which include:
- Antimicrobial Properties : Research indicates that this compound exhibits effectiveness against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Due to its structural similarity to salicylic acid, it may possess anti-inflammatory properties, although further studies are required to fully elucidate these effects.
Medicinal Chemistry Applications
The compound's unique combination of functional groups facilitates its use in various medicinal chemistry applications:
- Drug Development : Its biological properties make it a candidate for developing new pharmaceuticals aimed at treating infections or inflammatory conditions.
- Synthesis of Derivatives : this compound can serve as a precursor for synthesizing more complex molecules with enhanced biological activities.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated the effectiveness of this compound against several bacterial strains, indicating its potential as a lead compound in antibiotic development.
- Inflammatory Response Modulation : Preliminary research has suggested that this compound may modulate inflammatory responses in vitro, warranting further investigation into its mechanism of action and therapeutic potential.
- Synthesis of Novel Derivatives : Researchers have successfully synthesized novel derivatives using this compound as a starting material, showcasing its versatility in drug development .
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The chlorine atom can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-2-hydroxybenzoate: Similar structure but with an acetamido group instead of a chlorine atom.
Methyl 4-amino-2-hydroxybenzoate: Contains an amino group instead of a chlorine atom.
Methyl 4-fluoro-2-hydroxybenzoate: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
Methyl 2-chloro-4-hydroxybenzoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.
Biological Activity
Methyl 2-chloro-4-hydroxybenzoate, commonly referred to as this compound or simply methyl chlorobenzoate, is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, toxicity profiles, and applications in various fields such as pharmacology and environmental science.
- Molecular Formula : C₈H₇ClO₃
- Molecular Weight : 186.59 g/mol
- Purity : Typically ≥98% in commercial preparations .
This compound exhibits several biological activities primarily attributed to its structural components. The presence of the hydroxyl group on the benzene ring enhances its reactivity and interaction with biological targets.
- Antimicrobial Activity :
- Endocrine Disruption :
- Antioxidant Properties :
Toxicity Profiles
Toxicological studies have evaluated the safety profile of this compound:
- Acute Toxicity : The compound exhibits moderate acute toxicity levels, with LD50 values indicating that it poses a risk upon ingestion or dermal exposure.
- Chronic Exposure Risks : Long-term exposure studies suggest potential carcinogenic effects, particularly in sensitive populations such as children and pregnant women. Continuous monitoring is recommended in occupational settings where exposure is likely .
Case Studies
Several case studies have highlighted the biological activity and implications of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a preservative in food and pharmaceutical formulations.
- Thyroid Disruption Assessment :
Research Findings
Recent research has expanded our understanding of the biological activity of this compound:
- Metabolomics Studies : Advanced techniques such as LC-MS have been employed to analyze the metabolic pathways affected by this compound, revealing significant alterations in lipid metabolism and oxidative stress markers in treated organisms .
- Structure-Activity Relationships (SAR) : Investigations into SAR have indicated that modifications to the hydroxyl and chloro groups can significantly alter the compound's biological activity, enhancing its efficacy as an antimicrobial agent while potentially increasing toxicity .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methyl 2-chloro-4-hydroxybenzoate, and how can purity be validated?
- Synthesis : this compound is typically synthesized via esterification of 2-chloro-4-hydroxybenzoic acid (CAS 56363-84-9) using methanol under acidic conditions. Evidence from Sankyo Company, Limited, highlights refluxing with sulfuric acid as a catalyst, achieving ~92% yield .
- Purification : Recrystallization from ethanol or methanol is recommended. Monitor purity via HPLC (using a C18 column with UV detection at 254 nm) or NMR (¹H and ¹³C) to confirm structural integrity .
- Purity Validation : Compare melting point (reported as 125–128°C for analogs like methyl 4-hydroxybenzoate) and use certified reference materials (CRMs) for calibration, as described in ISO/IEC 17043:2010 protocols .
Q. What analytical techniques are most reliable for characterizing this compound?
- Spectroscopy : Use ¹H NMR (δ 3.8–3.9 ppm for methoxy group, δ 10.5 ppm for phenolic -OH) and ¹³C NMR (carbonyl at ~168 ppm). IR spectroscopy can confirm ester carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
- Chromatography : Reverse-phase HPLC with a mobile phase of acetonitrile/water (60:40) and UV detection at 270 nm resolves impurities effectively .
- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 186.59 (C₈H₇ClO₃) .
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?
- Method Validation : Cross-reference data with peer-reviewed studies (e.g., PubChem entries) and replicate experiments under controlled conditions. For example, the density (1.4 g/cm³) and boiling point (298°C) in align with analogous benzoates but may vary slightly due to polymorphic forms.
- Calibration : Use CRMs and standardized equipment (e.g., differential scanning calorimetry for melting point determination) to minimize instrumental errors .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
- Substitution Reactions : The chlorine at position 2 and hydroxyl at position 4 create competing reactive sites. Use protecting groups (e.g., acetyl for -OH) to direct reactions. For example, nitration with HNO₃/H₂SO₄ at 0°C selectively targets the aromatic ring’s meta position .
- Catalytic Optimization : Pd/C-catalyzed hydrogenation selectively reduces nitro groups without affecting ester functionalities. LiAlH₄ may reduce esters to alcohols but requires anhydrous conditions .
Q. What strategies mitigate conflicting spectroscopic data in structural elucidation?
- Multi-Technique Approach : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to resolve ambiguities. For example, crystallographic data for analogs like 2-(4-chlorophenyl)-2-oxoethyl benzoate (CCDC 883215) confirm spatial arrangements .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian software) to validate assignments .
Q. How can this compound serve as a precursor for bioactive molecules?
- Multi-Step Synthesis : React with hydrazine to form hydrazide intermediates, which can be cyclized into benzodiazepine analogs. For example, coupling with 4-formyl-2-nitrophenoxy derivatives (CAS 400073-96-3) enables access to nitroaromatic scaffolds for antimicrobial testing .
- Click Chemistry : The hydroxyl group allows conjugation with alkyne-functionalized biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Q. Safety and Experimental Design
Q. What safety protocols are critical when handling this compound?
- Exposure Control : Use fume hoods and respiratory protection (e.g., NIOSH-approved N95 masks) during synthesis. Monitor airborne concentrations with PID detectors .
- Waste Management : Segregate halogenated waste and dispose via licensed facilities to prevent environmental release of chlorinated byproducts .
Q. How should reaction scalability be optimized without compromising yield?
Properties
IUPAC Name |
methyl 2-chloro-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZFMXJQJZUATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542278 | |
Record name | Methyl 2-chloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104253-44-3 | |
Record name | Methyl 2-chloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-hydroxy-benzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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